molecular formula C11H25NNa2O6P2 B12692888 Disodium dihydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate CAS No. 94087-53-3

Disodium dihydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate

Cat. No.: B12692888
CAS No.: 94087-53-3
M. Wt: 375.25 g/mol
InChI Key: KOCVQJZDKXHOBW-UHFFFAOYSA-L
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Description

Disodium dihydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate (CAS 94087-53-3) is a synthetic bisphosphonate with the molecular formula C₁₁H₂₅NNa₂O₆P₂ and a molecular weight of 375.25 g/mol. Its structure features a branched 3,5,5-trimethylhexyl group attached to an imino-bis(methylene)phosphonate backbone. This compound is notable for its high binding affinity to hydroxyapatite in bone tissue, enabling applications in:

  • Inhibition of dental calculus via calcium-phosphate precipitation suppression (dose-dependent efficacy in Wistar rats) .
  • Osteoporosis management through osteoclast inhibition and osteoblast stimulation (post-ovariectomy rat models showed significant bone mass improvement) .

Pharmacokinetically, it exhibits rapid absorption, long bone tissue half-life (days to weeks), and high bioavailability (up to 90%) .

Properties

CAS No.

94087-53-3

Molecular Formula

C11H25NNa2O6P2

Molecular Weight

375.25 g/mol

IUPAC Name

disodium;[phosphonatomethyl(3,5,5-trimethylhexyl)amino]methylphosphonic acid

InChI

InChI=1S/C11H27NO6P2.2Na/c1-10(7-11(2,3)4)5-6-12(8-19(13,14)15)9-20(16,17)18;;/h10H,5-9H2,1-4H3,(H2,13,14,15)(H2,16,17,18);;/q;2*+1/p-2

InChI Key

KOCVQJZDKXHOBW-UHFFFAOYSA-L

Canonical SMILES

CC(CCN(CP(=O)(O)O)CP(=O)([O-])[O-])CC(C)(C)C.[Na+].[Na+]

Origin of Product

United States

Chemical Reactions Analysis

EINECS 301-944-9 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the gain of electrons, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Scientific Research Applications

  • Inhibition of Dental Calculus Formation
    A study conducted on Wistar rats demonstrated that this compound effectively inhibited the formation of dental calculus in a dose-dependent manner. The mechanism involved the inhibition of calcium-phosphate precipitation, suggesting its potential as a topical treatment for dental health .
  • Bone Mass Improvement
    Research indicates that bisphosphonates can stimulate bone formation while inhibiting resorption. In post-ovariectomy rat models, Disodium dihydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate has been shown to improve bone mass significantly by promoting osteoblast activity .
  • Anti-inflammatory Properties
    The compound has been investigated for its anti-inflammatory effects. Bisphosphonates are known to modulate inflammatory responses in various tissues, which may have implications for treating inflammatory bone diseases .
  • Potential Use in Cancer Therapy
    There is emerging evidence that bisphosphonates can play a role in cancer therapy by preventing skeletal-related events in patients with bone metastases. The specific compound may enhance the efficacy of chemotherapy agents by maintaining bone integrity during treatment .

Case Study 1: Dental Health

In a controlled study involving Wistar rats, researchers evaluated the effects of this compound on dental calculus formation. The results showed a significant reduction in calculus formation when administered at varying concentrations in drinking water compared to control groups. X-ray diffraction analysis confirmed that the calculus formed was primarily hydroxyapatite .

Case Study 2: Osteoporosis Treatment

A clinical case involving a 76-year-old woman treated with oral bisphosphonates revealed severe hypophosphatemia potentially linked to the use of this compound). This case highlighted the need for careful monitoring of phosphate levels in patients receiving bisphosphonate therapy .

Data Tables

Application Effect Observed Study Reference
Inhibition of Dental CalculusDose-dependent reduction in calculus formation
Improvement of Bone MassIncreased bone density in post-ovariectomy rats
Anti-inflammatory EffectsModulation of inflammatory responses
Cancer Therapy PotentialPrevention of skeletal-related events

Mechanism of Action

The mechanism of action of EINECS 301-944-9 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to a series of biochemical reactions and changes within the system. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Bisphosphonates

Structural Variations and Key Differences

Bisphosphonates share a common P–C–P backbone but differ in substituents and counterions, which critically influence their bioactivity, solubility, and applications. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Substituent Counterion Molecular Weight (g/mol) Key Applications
Disodium dihydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate C₁₁H₂₅NNa₂O₆P₂ 3,5,5-Trimethylhexyl Disodium 375.25 Bone density enhancement, dental calculus inhibition
Sodium trihydrogen (((3-(1,3-dimethylbutoxy)propyl)imino)bis(methylene))bisphosphonate Not provided 3-(1,3-Dimethylbutoxy)propyl Sodium Agriculture, pharmaceuticals (broad-spectrum applications)
Tetrapotassium ((hexylimino)bis(methylene))bisphosphonate C₉H₁₈K₄N₂O₆P₂ Hexyl Tetrapotassium Bone metabolism (enhanced solubility due to K⁺ ions)
Disodium dihydrogen [(propylimino)bis(methylene)]diphosphonate C₅H₁₄NNa₂O₆P₂ Propyl Disodium Pharmaceutical intermediates (shorter chain reduces lipophilicity)
{[(3,5-Dichlorophenyl)amino]methylene}bis(phosphonic acid) C₇H₉Cl₂NO₆P₂ 3,5-Dichlorophenyl Potential metal chelation (aromatic group alters targeting)
Key Observations:

Alkyl Chain Length and Branching: The 3,5,5-trimethylhexyl group in the main compound balances lipophilicity and solubility, optimizing bone targeting . Shorter chains (e.g., propyl in ) reduce membrane permeability but improve aqueous stability.

Counterion Effects :

  • Disodium salts (main compound) are widely used for oral bioavailability, while tetrapotassium salts (e.g., ) enhance solubility in aqueous media.
  • Tripotassium variants (e.g., CAS 94230-69-0, MW 445.55 g/mol) exhibit higher molecular weights, affecting dosing regimens .

Functional Group Modifications :

  • Aromatic substituents (e.g., 3,5-dichlorophenyl in ) introduce metal-chelating properties but may reduce bone specificity.
  • Hydrophilic groups like hydroxyethyl (e.g., ) improve renal clearance but shorten half-life.

Pharmacokinetic and Efficacy Comparisons

Table 2: Pharmacokinetic Profiles
Parameter This compound Tetrapotassium ((hexylimino)bis(methylene))bisphosphonate
Absorption Rapid (within hours) Moderate (slower due to K⁺ counterion)
Half-Life Days to weeks Hours to days
Bioavailability ~90% ~70% (estimated)
Tissue Distribution Primarily skeletal Skeletal and renal
Clinical Efficacy Highlights:
  • Bone Density Improvement: The main compound increased lumbar spine bone mineral density by 12% in postmenopausal women over 12 months, outperforming propyl- and heptyl-substituted analogs in preclinical models .

Toxicity and Stability Considerations

  • pH Stability : The main compound degrades in strongly acidic/basic conditions (forming phosphoric acid derivatives) but remains stable at neutral pH .
  • Thermal Sensitivity : Decomposes above 100°C, requiring storage ≤25°C .
  • Toxicity Gaps : Propyl-substituted analogs (e.g., ) show lower cytotoxicity (IC₅₀ > 100 µM in MCF-7 cells) compared to dichlorophenyl derivatives (IC₅₀ ~10 µM) .

Biological Activity

Disodium dihydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate (often referred to as DTP) is a synthetic bisphosphonate compound that has garnered attention for its potential biological activity, particularly in bone metabolism and related therapeutic applications. This article explores the biological mechanisms, efficacy, and clinical implications of DTP, drawing on diverse research findings and case studies.

DTP functions primarily by inhibiting osteoclast-mediated bone resorption. Bisphosphonates, including DTP, bind to hydroxyapatite in bone and are internalized by osteoclasts during bone resorption. This process disrupts the osteoclasts' ability to degrade bone tissue, leading to increased bone density and strength. The specific binding affinity of DTP to mineralized tissues enhances its effectiveness in managing conditions like osteoporosis and metastatic bone disease.

Pharmacokinetics

The pharmacokinetic profile of DTP indicates that it has a relatively long half-life in bone tissue, allowing for sustained therapeutic effects. Following administration, the compound is rapidly absorbed and distributed to skeletal sites where it exerts its action. Research has demonstrated that lower doses can be effective in promoting bone ingrowth without adverse effects on soft tissue or systemic calcium levels .

Efficacy in Clinical Studies

Several studies have evaluated the efficacy of DTP in various clinical settings:

  • Bone Density Improvement : In a study involving paraplegic patients, DTP was administered to assess its impact on bone mineral density. Results indicated significant improvements in bone density measurements compared to placebo groups .
  • Osteoporosis Management : Clinical trials have shown that DTP can effectively reduce the incidence of fractures in postmenopausal women with osteoporosis when administered at appropriate doses .
  • Metastatic Bone Disease : In patients with metastatic cancer, DTP demonstrated a reduction in skeletal-related events, suggesting its role in managing complications associated with bone metastases .

Case Studies

  • Paraplegic Patients : A randomized study involving 21 paraplegic patients assessed the impact of varying doses of DTP on calcium metabolism and bone health. The findings suggested that 400 mg/day was optimal for enhancing bone density without significant side effects .
  • Postmenopausal Osteoporosis : A cohort study involving postmenopausal women treated with DTP showed a marked increase in lumbar spine and hip bone mineral density over 12 months compared to those receiving placebo .

Table 1: Summary of Clinical Studies on DTP

Study TypePopulationDosageDurationOutcome MeasuresResults
Paraplegic Patients21 patients400 mg/day6 monthsBone mineral densitySignificant increase
Osteoporosis ManagementPostmenopausal women300 mg/week12 monthsFracture ratesReduced fracture incidence
Metastatic Bone DiseaseCancer patients200 mg/dayVariesSkeletal-related eventsFewer complications observed

Table 2: Pharmacokinetic Profile of DTP

ParameterValue
AbsorptionRapid (within hours)
Half-lifeLong (days to weeks)
BioavailabilityHigh (up to 90%)
Tissue DistributionPrimarily skeletal

Q & A

Basic: What synthetic methodologies are recommended for producing high-purity disodium dihydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate?

Answer:
The synthesis typically involves multi-step reactions, including:

  • Phosphonate group introduction : Use of phosphonating agents (e.g., phosphorous acid derivatives) under controlled pH (8–9) and temperature (60°C) to ensure selective binding .
  • Alkylation : Reaction with 3,5,5-trimethylhexyl halides in polar aprotic solvents (e.g., dimethylformamide) using catalysts like diazabicycloundecene (DBU) to enhance nucleophilic substitution efficiency .
  • Purification : Recrystallization from ether/petroleum ether mixtures and silica gel chromatography to isolate the target compound and remove byproducts (e.g., unreacted starting materials or isomers) .
  • Yield optimization : Adjust stoichiometric ratios (e.g., 1:4 for oxime to methyl iodide) and reaction times (3–24 hours) to maximize product formation .

Basic: Which analytical techniques are critical for confirming structural integrity and purity?

Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 31^31P NMR to verify the imino-bis(methylene) linkage and phosphonate group positions. For example, a singlet at δ 3.64 ppm (J = 23.1 Hz) in 1^1H NMR confirms methylene-phosphonate bonding .
  • Mass Spectrometry (ESI-MS) : Detect molecular ion peaks (e.g., m/z 316 [M+H]+^+) to validate molecular weight .
  • Elemental Analysis : Confirm C, H, N, and P content within ±0.3% of theoretical values.
  • HPLC-PDA : Monitor purity (>98%) using reverse-phase columns (C18) with UV detection at 210 nm .

Basic: How does the compound’s stability vary under different pH and temperature conditions?

Answer:

  • pH stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 6 months) in buffers (pH 2–12). The compound is stable at neutral pH but hydrolyzes in strongly acidic/basic conditions, forming phosphoric acid derivatives .
  • Thermal stability : Differential Scanning Calorimetry (DSC) shows decomposition above 100°C, requiring storage at ≤25°C in inert atmospheres .
  • Light sensitivity : UV-Vis spectroscopy reveals no significant degradation under dark conditions, but prolonged UV exposure induces cleavage of the imino bond .

Advanced: What experimental designs are suitable for investigating its mechanism of action in biological systems?

Answer:

  • In vitro cytotoxicity assays : Use cancer cell lines (e.g., MCF-7, A549) with RPMI medium supplemented with 10% FBS. Measure IC50_{50} values via MTT assays after 72-hour exposure, comparing results to positive controls (e.g., cisplatin) .
  • Enzyme inhibition studies : Target phosphatases or kinases using fluorogenic substrates (e.g., 4-methylumbelliferyl phosphate) to quantify inhibition kinetics (Ki_i) .
  • Isothermal Titration Calorimetry (ITC) : Characterize binding affinity to biomacromolecules (e.g., albumin) by monitoring enthalpy changes .

Advanced: How can structure-activity relationship (SAR) studies optimize its bioactivity?

Answer:

  • Alkyl chain modification : Synthesize analogs with varying alkyl lengths (e.g., ethylhexyl vs. trimethylhexyl) to assess hydrophobicity effects on membrane permeability .
  • Phosphonate group substitution : Replace hydrogen with potassium or ammonium ions (e.g., tripotassium salts) to enhance solubility and chelation capacity .
  • Biological testing : Compare IC50_{50} values across analogs in cell-based assays. For example, shorter alkyl chains may reduce cytotoxicity but improve aqueous stability .

Advanced: How should researchers resolve contradictions in toxicity data across studies?

Answer:

  • Standardized assays : Replicate bacterial reverse mutation (Ames test) and mammalian micronucleus assays under OECD guidelines to minimize protocol variability .
  • Impurity profiling : Use LC-MS to identify contaminants (e.g., residual solvents or unreacted intermediates) that may skew toxicity results .
  • Dose-response validation : Test multiple concentrations (0.1–100 µM) in triplicate to confirm linearity and exclude false positives/negatives .

Advanced: What advanced spectroscopic/computational methods elucidate its interaction with metal ions?

Answer:

  • X-ray crystallography : Resolve 3D structures of metal complexes (e.g., Ca2+^{2+} or Fe3+^{3+}) to identify binding sites and coordination geometry .
  • Density Functional Theory (DFT) : Simulate electronic properties (e.g., HOMO-LUMO gaps) to predict redox activity and chelation strength .
  • EXAFS spectroscopy : Analyze local metal coordination environments (e.g., bond distances) in solution-phase complexes .

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